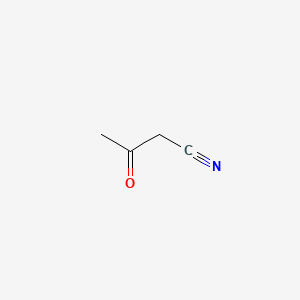3-Oxobutanenitrile
CAS No.: 2469-99-0
Cat. No.: VC3716122
Molecular Formula: C4H5NO
Molecular Weight: 83.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2469-99-0 |
|---|---|
| Molecular Formula | C4H5NO |
| Molecular Weight | 83.09 g/mol |
| IUPAC Name | 3-oxobutanenitrile |
| Standard InChI | InChI=1S/C4H5NO/c1-4(6)2-3-5/h2H2,1H3 |
| Standard InChI Key | OPXYNEYEDHAXOM-UHFFFAOYSA-N |
| SMILES | CC(=O)CC#N |
| Canonical SMILES | CC(=O)CC#N |
Introduction
3-Oxobutanenitrile, also known as acetoacetonitrile or butanenitrile, 3-oxo-, is a versatile organic compound with the molecular formula . It is a member of the nitrile family, characterized by the presence of both a ketone group (-C=O) and a nitrile group (-C≡N). This compound has applications in organic synthesis, pharmaceutical intermediates, and material science.
Synthesis and Production
3-Oxobutanenitrile is typically synthesized via the hydrolysis of β-aminocrotononitrile or through other nitrile-based reactions. The process involves:
-
Reagents: Common starting materials include malononitrile derivatives.
-
Reaction Conditions: Reactions are carried out under reflux in solvents like ethanol or methanol to optimize yields.
-
Catalysts: Acidic or basic catalysts are often employed to facilitate the reaction.
Reaction Example:
Applications
3-Oxobutanenitrile is widely used in various fields due to its reactive functional groups:
-
Organic Synthesis:
-
It serves as a precursor for synthesizing heterocyclic compounds like pyrazolopyrimidinones.
-
Used in the preparation of intermediates for pharmaceuticals such as inhibitors of phosphopantetheine.
-
-
Pharmaceutical Industry:
-
Acts as an intermediate in the synthesis of drugs, including those targeting cancer and viral diseases.
-
-
Material Science:
-
Utilized in polymer chemistry for creating advanced materials.
-
Hazard Classification:
-
UN ID: 3276
-
Hazard Class: 6.1 (Toxic substances)
-
Packing Group: III
Precautions:
-
Store under an inert atmosphere at temperatures below -20°C.
-
Avoid exposure to heat or open flames due to its low flash point.
-
Use personal protective equipment (PPE) when handling the compound.
Spectral Data
Spectral analysis confirms the structure and purity of 3-oxobutanenitrile:
-
NMR (Nuclear Magnetic Resonance):
-
Proton NMR shows signals corresponding to the methyl and methylene groups.
-
-
IR (Infrared Spectroscopy):
-
Strong absorption bands for nitrile () and ketone () functional groups.
-
-
Mass Spectrometry:
-
Molecular ion peak at , consistent with its molecular weight.
-
Research Insights
Recent studies highlight the compound's potential in drug development:
-
Molecular docking studies suggest that derivatives of 3-oxobutanenitrile can interact with enzymes implicated in cancer cell proliferation.
-
It has shown promise as a building block for antiviral agents targeting replication pathways in viruses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume